molecular formula C21H23N5O2 B11150449 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11150449
M. Wt: 377.4 g/mol
InChI Key: VYXIGSRGEWDZOD-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole moiety substituted with a 2-methoxyethyl group at the N1 position and an acetamide linker connecting to a [1,2,4]triazolo[4,3-a]pyridine ring via an ethyl chain. The indole core is a privileged scaffold in medicinal chemistry, often associated with interactions with serotonin receptors or kinase domains, while the triazolopyridine component may confer metabolic stability or enhanced binding affinity due to its aromatic heterocyclic nature . The methoxyethyl substituent likely modulates solubility and pharmacokinetic properties compared to simpler alkyl or halogenated analogs .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H23N5O2/c1-28-13-12-25-15-16(17-6-2-3-7-18(17)25)14-21(27)22-10-9-20-24-23-19-8-4-5-11-26(19)20/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,27)

InChI Key

VYXIGSRGEWDZOD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

Compound Name Structural Differences Potential Implications
2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide • Chloro substituent at C6 of indole
• Propyl linker instead of ethyl
• Increased lipophilicity and potential altered receptor selectivity
• Longer linker may enhance conformational flexibility
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide • Pyrrolo-triazolopyrazine core
• Cyclopentyl and cyanophenyl substituents
• Broader π-π stacking potential
• Enhanced kinase inhibition due to planar heterocycle
N-(2-(1H-indol-3-yl)ethyl)-N-ethylpropan-1-amine • Lacks triazolopyridine and acetamide
• Simplified amine-linked indole
• Possible psychoactive effects via monoamine receptor modulation

Pharmacological Implications

  • Linker Length : Ethyl vs. propyl linkers influence spatial orientation; shorter linkers (e.g., ethyl) may restrict rotational freedom, optimizing binding pocket interactions .
  • Heterocyclic Core : The triazolopyridine in the target compound offers a balance between metabolic stability and electronic effects, contrasting with pyrrolo-triazolopyrazine derivatives, which exhibit enhanced rigidity and affinity for ATP-binding pockets .

Patent Activity

  • and highlight industrial interest in triazolopyridine-indole hybrids, particularly for kinase inhibitors (e.g., JAK/STAT pathways) and CNS-targeting agents .
  • The absence of halogen or cyano groups in the target compound may circumvent toxicity concerns associated with related patented molecules .

Biological Activity

The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23N5O3
  • Molecular Weight : 389.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial in cancer treatment.
  • Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal (HCT-116), hepatocellular (HepG2), and breast cancer (MCF-7) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
HCT-11615Apoptosis induction
HepG220Cell cycle arrest
MCF-718Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : Similar triazole derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that the indole moiety enhances antibacterial effects by facilitating interactions with bacterial cell membranes.

Other Biological Activities

Other potential activities include:

  • Antioxidant Properties : Compounds with indole and triazole structures often exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that such compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry explored the antiproliferative effects of triazole derivatives on human cancer cell lines. The findings indicated that modifications to the indole structure significantly enhanced anticancer activity, supporting the potential of similar compounds like our target compound in therapeutic applications .

Study 2: Antimicrobial Evaluation

Research conducted on various triazole derivatives revealed their effectiveness against multiple bacterial strains. The study highlighted the importance of structural features in enhancing antibacterial efficacy, suggesting that our compound's unique configuration may yield similar results .

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